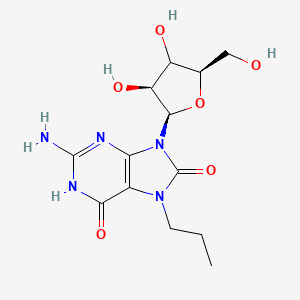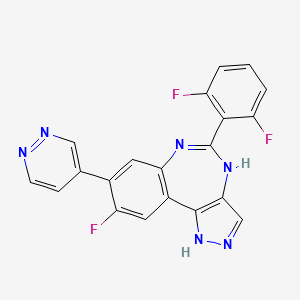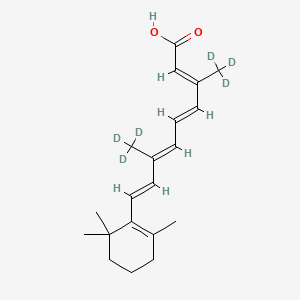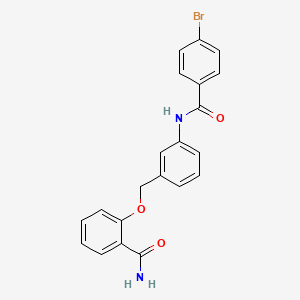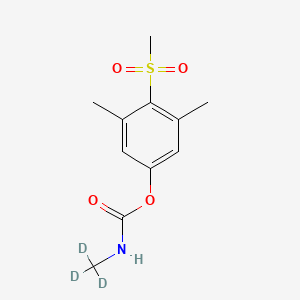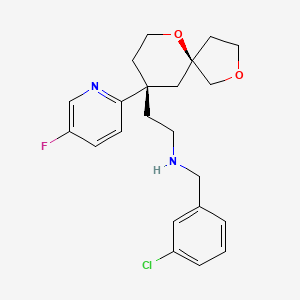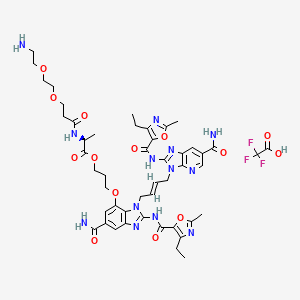
Trifloxystrobin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Trifloxystrobin-d3 is a deuterated analog of trifloxystrobin, a systemic fungicide belonging to the strobilurin class. Trifloxystrobin is widely used in agriculture to control a broad spectrum of fungal diseases in crops. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound due to its stable isotope labeling.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of trifloxystrobin-d3 involves the incorporation of deuterium atoms into the trifloxystrobin molecule. One common method is the hydrogen-deuterium exchange reaction, where hydrogen atoms in the parent compound are replaced with deuterium. This can be achieved using deuterated reagents under specific conditions.
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes as the parent compound but requires the use of deuterated starting materials. The process involves multiple steps, including the formation of key intermediates and their subsequent reactions to yield the final product. The overall yield and purity are optimized through careful control of reaction conditions and purification techniques .
Analyse Des Réactions Chimiques
Types of Reactions: Trifloxystrobin-d3 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound to its reduced forms.
Substitution: Substitution reactions can replace functional groups within the molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Conditions vary depending on the substituent being introduced, often involving catalysts and specific solvents.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Applications De Recherche Scientifique
Trifloxystrobin-d3 is extensively used in scientific research due to its stable isotope labeling, which allows for precise tracking in metabolic studies. Its applications include:
Chemistry: Used to study reaction mechanisms and pathways.
Biology: Employed in metabolic studies to understand the behavior of trifloxystrobin in biological systems.
Medicine: Investigated for its potential effects and interactions in medical research.
Industry: Utilized in the development of new fungicides and agricultural chemicals
Mécanisme D'action
Trifloxystrobin-d3, like its parent compound, exerts its effects by inhibiting mitochondrial respiration in fungi. It binds to the Qo site of the cytochrome bc1 complex, disrupting the electron transport chain and preventing the production of adenosine triphosphate. This leads to the death of the fungal cells. The molecular targets and pathways involved include the cytochrome bc1 complex and associated respiratory enzymes .
Comparaison Avec Des Composés Similaires
- Azoxystrobin
- Pyraclostrobin
- Fluoxastrobin
- Kresoxim-methyl
Comparison: Trifloxystrobin-d3 is unique due to its deuterium labeling, which provides enhanced stability and allows for detailed metabolic studies. Compared to other strobilurins, it offers similar broad-spectrum fungicidal activity but with the added advantage of being traceable in complex biological systems. This makes it particularly valuable in research settings .
Propriétés
Formule moléculaire |
C20H19F3N2O4 |
|---|---|
Poids moléculaire |
411.4 g/mol |
Nom IUPAC |
trideuteriomethyl (2E)-2-methoxyimino-2-[2-[[(E)-1-[3-(trifluoromethyl)phenyl]ethylideneamino]oxymethyl]phenyl]acetate |
InChI |
InChI=1S/C20H19F3N2O4/c1-13(14-8-6-9-16(11-14)20(21,22)23)24-29-12-15-7-4-5-10-17(15)18(25-28-3)19(26)27-2/h4-11H,12H2,1-3H3/b24-13+,25-18+/i2D3 |
Clé InChI |
ONCZDRURRATYFI-ZFOUPERYSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC(=O)/C(=N/OC)/C1=CC=CC=C1CO/N=C(\C)/C2=CC(=CC=C2)C(F)(F)F |
SMILES canonique |
CC(=NOCC1=CC=CC=C1C(=NOC)C(=O)OC)C2=CC(=CC=C2)C(F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


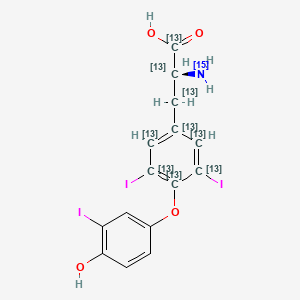
![2-(1-adamantyl)-N-[[(2R,3S,5R)-3-[[2-(1-adamantyl)acetyl]amino]-5-[4-[bis[3-(diaminomethylideneamino)propyl]amino]-5-methyl-2-oxopyrimidin-1-yl]oxolan-2-yl]methyl]acetamide](/img/structure/B15140459.png)
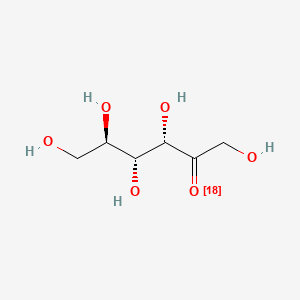
![N-[2-[4-[[4-[3-[[2-(2,6-dioxopiperidin-3-yl)-1,3-dioxoisoindol-4-yl]amino]cyclobutyl]oxypiperidin-1-yl]methyl]cyclohexyl]-6-(2-hydroxypropan-2-yl)indazol-5-yl]-6-(trifluoromethyl)pyridine-2-carboxamide](/img/structure/B15140478.png)
![[(2R,4S,5R)-3,4-diacetyloxy-5-(3-methyl-2,4-dioxopyrimidin-1-yl)oxolan-2-yl]methyl acetate](/img/structure/B15140483.png)

